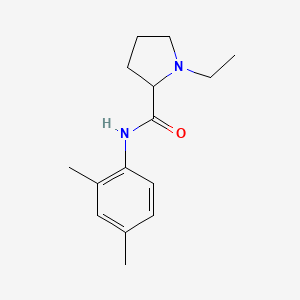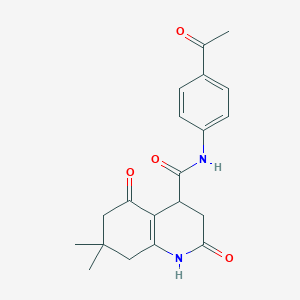![molecular formula C18H16N4O3 B14942419 Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B14942419.png)
Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[222]OCTANE-7-CARBOXYLATE is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[222]octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar structural features but different functional groups.
Tropane Alkaloids: Compounds with a similar bicyclic core but different substituents and biological activities
Uniqueness
METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE is unique due to its combination of functional groups and the resulting chemical reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C18H16N4O3 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-18-14(17(24)25-2)12(10-6-4-3-5-7-10)13(16(23)22-18)15(21-18)11(8-19)9-20/h3-7,12-14,21H,1-2H3,(H,22,23) |
Clave InChI |
XKGJGQSDBLFQSR-UHFFFAOYSA-N |
SMILES canónico |
CC12C(C(C(C(=C(C#N)C#N)N1)C(=O)N2)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B14942346.png)
![2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B14942356.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14942362.png)
![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942363.png)
![5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14942369.png)
![1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B14942373.png)
![5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B14942395.png)

![7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B14942403.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4,5-trimethoxyphenyl)propanoate](/img/structure/B14942412.png)
![3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942420.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)
![Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14942425.png)

